2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
“2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1375473-78-1 . It has a molecular weight of 230.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid . The InChI code for this compound is 1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17) . Unfortunately, the specific 3D structure was not found in the search results.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The shipping temperature is normal .
Scientific Research Applications
Organocatalysis
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid: is used in organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates, which are important in creating enantioselective compounds. The process is highly desirable for drug discovery due to its ability to produce biologically significant molecules.
Asymmetric Synthesis
The compound serves as a scaffold for asymmetric synthesis, aiding in the production of chiral molecules . This is critical for the development of pharmaceuticals where the chirality of a drug can affect its efficacy and safety.
Chemical Synthesis of Natural Substances
In the field of material science and life science, 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is utilized for the chemical synthesis of natural substances . It’s a key component in the synthesis of complex organic compounds that mimic natural products.
Chromatography
This compound is also relevant in chromatography, where it can be used as a standard or reference compound due to its unique structure . Its well-defined peaks can help in the calibration of chromatographic equipment.
Drug Candidate Development
The bicyclic structure of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is featured in various drug candidates, indicating its potential in therapeutic applications . Its structural properties make it a candidate for further exploration in medicinal chemistry.
Enantioselective Catalysis
It acts as a basis for enantioselective catalysis, which is essential for producing specific enantiomers of a substance . This is particularly important in the synthesis of drugs, where the desired activity is often linked to a particular enantiomer.
Insulin Secretion Modulation
A derivative of this compound, 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) , is known to activate glutamate dehydrogenase, which plays a crucial role in insulin secretion . This application is significant in diabetes research and treatment.
Transition-Metal Catalysis
The bicyclic core of 2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid is used in developing chiral ligands for transition-metal catalysis . This is important for reactions that require high precision and specificity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZTUMNGQVFIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194298 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
1375473-78-1 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375473-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylbicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.